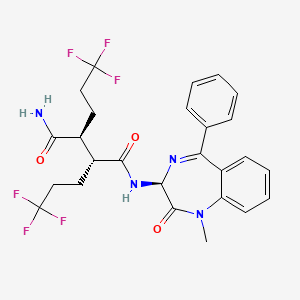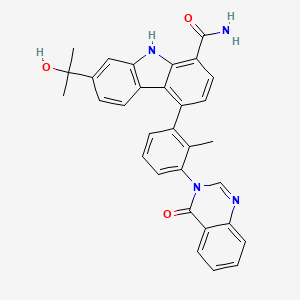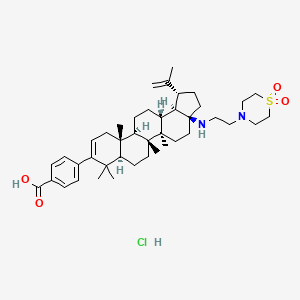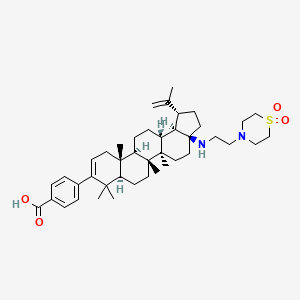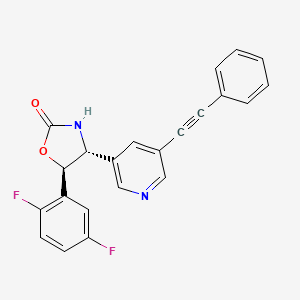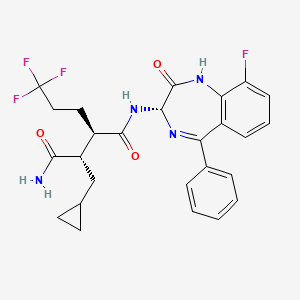![molecular formula C29H32N2O5 B606340 2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide CAS No. 1565827-99-7](/img/structure/B606340.png)
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide
Overview
Description
Novel upregulator of TRIB1 expression, leading to reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging
BRD0418 is an upregulator of TRIB1 expression. It acts by leading to the reprogramming of hepatic lipoprotein metabolism from lipogenesis to scavenging.
Scientific Research Applications
Chemical Synthesis and Derivatives
This compound and its derivatives have been explored in various chemical synthesis processes. Keshk (2004) studied the synthesis of benzofuranyl-pyran-2-ones and related compounds using methods that might include compounds similar to the one (Keshk, 2004). Similarly, Ornik et al. (1990) investigated methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyranones, which could relate to the synthesis pathways of this compound (Ornik et al., 1990).
Pharmacological Studies
In pharmacological research, compounds with structures similar to the one have been explored for various medicinal properties. For instance, Wise et al. (1987) researched 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which might share structural similarities, for their potential antipsychotic properties (Wise et al., 1987). Additionally, Kenchappa and Bodke (2020) synthesized benzofuran pyrazole heterocycles for analgesic and anti-inflammatory activities, which might suggest similar applications for this compound (Kenchappa & Bodke, 2020).
Bioorganic Chemistry
In the field of bioorganic chemistry, Mekky and Sanad (2020) worked on novel bis(pyrazole-benzofuran) hybrids, indicating the potential for the compound to be part of bioorganic synthetic pathways or studies (Mekky & Sanad, 2020).
properties
IUPAC Name |
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b][1]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-31(2)20-10-13-26-24(14-20)25-15-23(35-27(18-32)29(25)36-26)16-28(33)30-17-19-8-11-22(12-9-19)34-21-6-4-3-5-7-21/h3-14,23,25,27,29,32H,15-18H2,1-2H3,(H,30,33)/t23-,25-,27-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCPWMBHXTRFB-HGAMEBRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC3C2CC(OC3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)O[C@@H]3[C@H]2C[C@H](O[C@H]3CO)CC(=O)NCC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,3S,4aS,9aR)-6-(dimethylamino)-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-3-yl]-N-[(4-phenoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BRD0418 impact lipid metabolism, and what makes its mechanism of action unique compared to other lipid-lowering therapies?
A1: BRD0418 functions as a Tribbles pseudokinase 1 (TRIB1) inducer. [] Increased TRIB1 expression is associated with beneficial lipid profiles, including lower LDL cholesterol and triglycerides and higher HDL cholesterol levels. [] Unlike statins, which primarily inhibit cholesterol synthesis, BRD0418 exhibits a multifaceted approach to lipid modulation. It not only inhibits triglyceride synthesis and ApoB secretion, thereby reducing VLDL assembly and secretion, but also upregulates LDLR expression, promoting LDL uptake. [] This combined effect on both triglyceride and LDL metabolism distinguishes BRD0418 from traditional lipid-lowering therapies.
Q2: What is the relationship between BRD0418 and the structurally similar compound BRD8518? How do their potencies compare?
A2: BRD8518 is a tricyclic glycal-based compound identified as a potent TRIB1 inducer, belonging to the same structural class as BRD0418. [] Interestingly, BRD8518 demonstrates significantly higher potency than BRD0418 in inducing TRIB1 expression and eliciting downstream effects on lipid metabolism. [] This highlights the impact of subtle structural modifications on compound activity and the potential for developing even more potent analogs within this chemical class.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





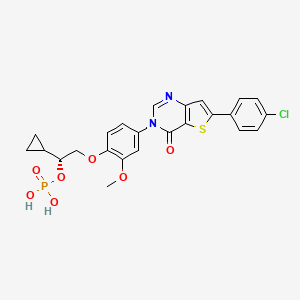
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)

